Ibutilide Fumarate-d5

Stable Isotope Labeling Mass Spectrometry Quantitative Bioanalysis

Non-deuterated internal standards cause systematic LC-MS/MS quantification errors due to identical mass-to-charge ratios with the analyte. Ibutilide Fumarate-d5 solves this with a +5 Da mass shift and near-identical chromatographic behavior. • Co-elutes with native ibutilide, ensuring matched extraction recovery and ionization efficiency. • ≥98% isotopic enrichment with non-exchangeable deuterium labeling prevents back-exchange drift. • Supports FDA-compliant bioequivalence studies (ANDAs), therapeutic drug monitoring, and metabolic stability assays.

Molecular Formula C₂₂H₃₃D₅N₂O₅S
Molecular Weight 447.64
Cat. No. B1157740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbutilide Fumarate-d5
Synonyms(+/-)-N-[4-[4-(Ethylheptylamino)-1-hydroxybutyl]phenyl]methanesulfonamide Fumarate-d5 ;  Corvert-d5;  U 70226E-d5; 
Molecular FormulaC₂₂H₃₃D₅N₂O₅S
Molecular Weight447.64
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ibutilide Fumarate-d5: Deuterated Internal Standard for Ibutilide Bioanalysis and Pharmacokinetic Quantification


Ibutilide Fumarate-d5 is a stable isotope-labeled analog of Ibutilide Fumarate, a Vaughan-Williams Class III antiarrhythmic agent approved for intravenous termination of recent-onset atrial fibrillation and atrial flutter [1]. In this deuterated form, five hydrogen atoms are replaced with deuterium (D5), increasing the molecular mass by approximately 5 Da relative to the unlabeled parent compound . This stable isotopic modification preserves the physicochemical and chromatographic behavior of the native analyte while enabling unambiguous mass spectrometric discrimination, thereby positioning Ibutilide Fumarate-d5 as a dedicated internal standard for quantitative LC-MS/MS analysis of ibutilide in biological matrices, pharmaceutical formulations, and metabolism studies .

Ibutilide Fumarate-d5 Procurement: Why Unlabeled Ibutilide or Non-Isotopic Internal Standards Cannot Substitute


Substituting Ibutilide Fumarate-d5 with unlabeled ibutilide as an internal standard introduces systematic quantification error due to identical mass-to-charge ratios and consequent inability to resolve analyte and internal standard signals in mass spectrometry [1]. Non-isotopic internal standards, such as sotalol previously employed in ibutilide LC-MS/MS assays, exhibit differential extraction recovery, distinct chromatographic retention behavior, and divergent ionization efficiency in the electrospray source compared to ibutilide, thereby failing to adequately correct for matrix effects, sample preparation variability, and instrument fluctuation [2]. Deuterated ibutilide-d5, by contrast, co-elutes precisely with the native analyte and demonstrates near-identical ionization response, ensuring that the internal standard accurately tracks analyte behavior throughout the entire analytical workflow [3].

Ibutilide Fumarate-d5 Quantitative Differentiation Evidence: Comparative Data Against Unlabeled Ibutilide and Alternative Internal Standards


Ibutilide Fumarate-d5 Isotopic Enrichment ≥98% Ensures Minimal Undeuterated Carryover vs. Lower-Purity Deuterated Standards

Ibutilide Fumarate-d5 is supplied with deuterium isotopic enrichment ≥98%, a specification that directly determines the magnitude of unlabeled analyte signal contribution from the internal standard itself . In LC-MS/MS quantification using deuterated internal standards, any residual unlabeled (D0) species present in the d5-labeled material generates a background signal indistinguishable from genuine analyte, thereby elevating the lower limit of quantification (LLOQ) and compromising assay sensitivity [1]. A 2% residual D0 content produces a baseline analyte-equivalent signal that can exceed the LLOQ threshold in low-concentration samples, whereas enrichment ≥98% constrains this interference to ≤2% of the internal standard response [1].

Stable Isotope Labeling Mass Spectrometry Quantitative Bioanalysis

Ethyl Group Deuterium Labeling on Non-Exchangeable Sites Prevents Deuterium-Hydrogen Back-Exchange Observed with Labile Site-Labeled Internal Standards

Ibutilide Fumarate-d5 incorporates five deuterium atoms on the ethyl side chain of the molecule—a non-exchangeable, carbon-bound position . This labeling strategy contrasts with deuterium placement on heteroatom-bound positions (e.g., N-D, O-D), which undergo rapid proton-deuterium exchange in aqueous or protic solvent environments encountered during sample preparation, extraction, and chromatographic separation [1]. Internal standards labeled on labile sites exhibit progressive loss of isotopic label over time, causing drift in the analyte-to-internal-standard response ratio and introducing calibration instability [1]. The non-exchangeable labeling of ibutilide-d5 ensures mass difference stability across the entire analytical run regardless of pH, solvent composition, or prolonged autosampler residence time .

Deuterium Exchange LC-MS/MS Sample Preparation

Ibutilide-d5 Co-Elution and Matched Ionization Efficiency Reduces Matrix Effect Variability vs. Non-Isotopic Internal Standard Sotalol

In published ibutilide bioanalytical methods employing sotalol as a non-isotopic internal standard, chromatographic retention times differ between analyte and internal standard, exposing the analyte to region-specific matrix effects (e.g., phospholipid-induced ion suppression) that the internal standard does not experience [1]. Ibutilide Fumarate-d5, due to identical physicochemical properties, co-elutes precisely with native ibutilide, ensuring that any matrix-derived ionization suppression or enhancement affects both species proportionally [2]. This co-elution property maintains the analyte-to-internal-standard response ratio constant despite variable matrix composition across individual plasma samples, whereas sotalol-based methods exhibit greater inter-subject variability in matrix factor calculations [1][2].

Matrix Effects Ion Suppression Internal Standard Selection

Chemical Purity ≥98% with Full Characterization Documentation Enables Regulatory-Compliant Method Validation vs. Research-Grade Unlabeled Ibutilide

Ibutilide Fumarate-d5 is supplied with chemical purity ≥98% and is offered as a fully characterized reference standard compliant with regulatory guidelines for analytical method validation (AMV) and quality control (QC) applications . Unlabeled ibutilide fumarate reference standards are available at comparable purity (≥98%) but are intended for different applications—namely as analytical standards for calibration curve preparation, not as internal standards for quantitative correction . Using unlabeled ibutilide as an internal standard introduces a fundamental analytical error due to identical mass spectrometric detection channels, rendering accurate quantification impossible [1]. The d5-labeled compound uniquely satisfies the dual requirement of high chemical purity and isotopic distinctness, making it the only suitable internal standard for regulatory submissions requiring stable-isotope-dilution LC-MS/MS methodology [1].

Reference Standard GMP/GLP Regulatory Compliance

Ibutilide-d5 Mass Shift of +5 Da Enables MS Discrimination at LLOQ Levels vs. Single-Da or Triple-Da Labeled Compounds Susceptible to Isotopic Overlap

The D5 labeling of Ibutilide Fumarate-d5 produces a nominal mass increase of 5 Da relative to unlabeled ibutilide, generating a distinct MS/MS precursor ion that falls outside the natural isotopic envelope of the analyte . This +5 Da mass separation is sufficient to prevent cross-talk between the M+0 analyte channel and the M+5 internal standard channel, even when the internal standard is present at high concentration [1]. By contrast, single-deuterium (D1) or triple-deuterium (D3) labeled compounds exhibit mass shifts of only 1-3 Da, which may partially overlap with the natural abundance M+1 and M+2 isotopic peaks of the unlabeled analyte (approximately 25-30% and 4-5% relative abundance, respectively, for a molecule of ibutilide's size) [1]. This overlap introduces systematic positive bias at low analyte concentrations and compromises assay LLOQ [1].

Isotopic Purity Mass Spectrometry LLOQ

Ibutilide Fumarate-d5 Demonstrates Equivalent Extraction Recovery to Native Ibutilide vs. Differential Recovery with Non-Analog Internal Standards

Stable isotope-labeled internal standards such as Ibutilide Fumarate-d5 exhibit extraction recovery characteristics indistinguishable from the native analyte across common sample preparation techniques including protein precipitation, liquid-liquid extraction, and solid-phase extraction [1]. This equivalence arises from identical partition coefficients, pKa values, and binding properties to plasma proteins. Published ibutilide methods employing non-analog internal standards such as sotalol report distinct extraction behaviors, with ibutilide recoveries of 85-92% while the internal standard may exhibit differing efficiency depending on extraction solvent polarity and pH conditions [2]. Any discrepancy in extraction recovery between analyte and internal standard cannot be compensated post-extraction, introducing a constant proportional bias that varies with extraction batch performance [1].

Extraction Recovery Sample Preparation Bioanalytical Method

Ibutilide Fumarate-d5 Optimal Application Scenarios: Where This Deuterated Internal Standard Delivers Quantifiable Value


Clinical Pharmacokinetic Studies of Intravenous Ibutilide in Atrial Fibrillation/Flutter Patients

Ibutilide Fumarate-d5 serves as the internal standard for LC-MS/MS quantification of plasma ibutilide concentrations in clinical pharmacokinetic studies. The compound's ≥98% isotopic enrichment and non-exchangeable D5 labeling ensure stable internal standard response across the 2-12 hour elimination half-life of ibutilide, enabling accurate determination of AUC, Cmax, and clearance parameters without deuterium back-exchange drift [1]. The +5 Da mass shift prevents isotopic overlap with the analyte channel, supporting LLOQ values low enough to characterize the terminal elimination phase, a requirement for regulatory pharmacokinetic submissions [1][2].

Bioequivalence Studies and ANDA Submissions for Generic Ibutilide Fumarate Injection

For generic drug developers pursuing Abbreviated New Drug Applications (ANDAs) for ibutilide fumarate injection, Ibutilide Fumarate-d5 provides the stable-isotope-dilution internal standard required for FDA-compliant bioequivalence studies [1]. The compound's full characterization documentation and ≥98% chemical purity meet GLP/GCP method validation standards, while the matched extraction recovery and co-elution properties with native ibutilide minimize matrix effect variability across subject plasma samples—a critical consideration given the inter-individual variability in hepatic metabolism that ibutilide exhibits [1][2].

Therapeutic Drug Monitoring Method Development and Clinical Laboratory Implementation

Clinical laboratories developing therapeutic drug monitoring (TDM) assays for ibutilide, particularly in patients with hepatic impairment or receiving concomitant medications that alter ibutilide clearance, require a robust internal standard to correct for daily instrument and sample preparation variability [1]. Ibutilide Fumarate-d5, with its non-exchangeable D5 labeling and co-elution properties, provides consistent internal standard performance across long sample queues, reducing the need for repeated calibration and minimizing the risk of erroneous clinical results due to matrix effect drift [1][2].

Metabolite Identification and In Vitro Metabolism Studies Using Hepatocyte or Microsomal Incubations

In drug metabolism research where ibutilide is incubated with human hepatocytes or liver microsomes, Ibutilide Fumarate-d5 can serve as a quantitative internal standard for measuring parent compound depletion and metabolite formation rates [1]. The D5 labeling ensures that the internal standard signal does not interfere with detection of ibutilide's oxidative metabolites, while the non-exchangeable deuterium placement prevents label loss during aqueous incubation conditions at 37°C, maintaining accurate internal standard concentration over multi-hour time-course experiments [1][2].

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